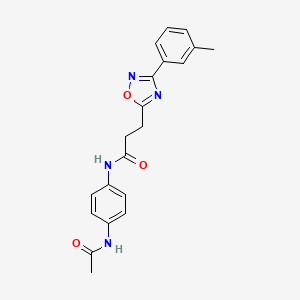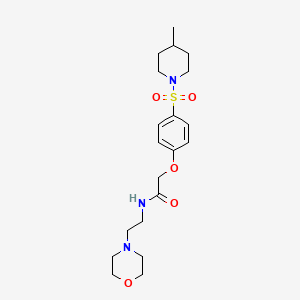
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
作用机制
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. By inhibiting complex I, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide disrupts the production of ATP, leading to mitochondrial dysfunction and oxidative stress. This results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism are similar to those observed in idiopathic Parkinson's disease. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease. The advantages of using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism include the ability to selectively destroy dopaminergic neurons in the substantia nigra, which closely mimics the pathology of idiopathic Parkinson's disease. However, the limitations of using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism include the potential for non-specific effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research using 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide. One direction is to investigate the mechanisms underlying the selective destruction of dopaminergic neurons in the substantia nigra. Another direction is to develop new treatments for Parkinson's disease based on the pathology of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism. Finally, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism can be used to study the effects of environmental toxins on the development of Parkinson's disease.
合成方法
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide can be synthesized by reacting 4-methylpiperidine-1-sulfonyl chloride with 2-(4-hydroxyphenoxy)acetic acid in the presence of triethylamine. The resulting product is then reacted with morpholine in the presence of N,N'-dicyclohexylcarbodiimide to yield 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide.
科学研究应用
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide induces parkinsonism in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the striatum, leading to the motor symptoms of Parkinson's disease. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(2-morpholinoethyl)acetamide-induced parkinsonism in non-human primates has been used to study the pathology and treatment of Parkinson's disease.
属性
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-17-6-9-23(10-7-17)29(25,26)19-4-2-18(3-5-19)28-16-20(24)21-8-11-22-12-14-27-15-13-22/h2-5,17H,6-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWLMKBBINJQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

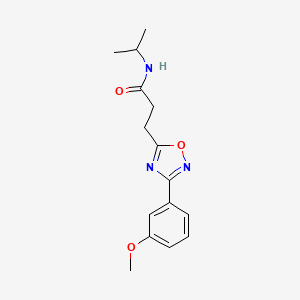
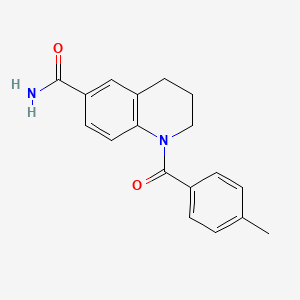
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
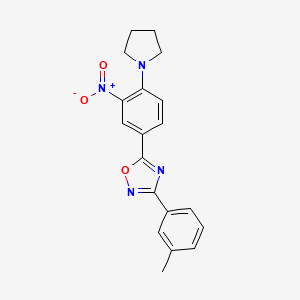
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
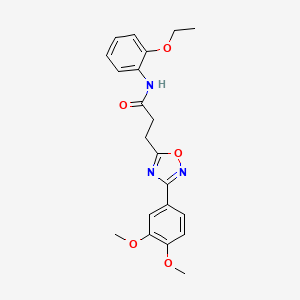
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)

![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)


